

Comprehensive Spectroscopic Characterization: 2-[2-(Dimethylamino)ethoxy]aniline[1]

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Compound of Interest

Compound Name:	2-[2-(Dimethylamino)ethoxy]aniline
CAS No.:	1202-00-2
Cat. No.:	B075457

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Part 1: Executive Technical Summary[1]

2-[2-(Dimethylamino)ethoxy]aniline (Molecular Formula:

; MW: 180.25 g/mol) is a critical bifunctional intermediate used in the synthesis of tyrosine kinase inhibitors (e.g., Gefitinib analogs) and various pharmaceutical agents targeting GPCRs. [1] Its structure consists of an aniline core substituted at the ortho position with a dimethylamino-ethyl ether side chain.[1]

This guide provides a definitive spectroscopic framework for researchers to validate the identity and purity of this compound.[1] Unlike simple aliphatic amines, the ortho-substitution pattern introduces specific electronic shielding effects observable in NMR, while the tertiary amine side chain dictates the fragmentation logic in Mass Spectrometry.[1]

Chemical Identity

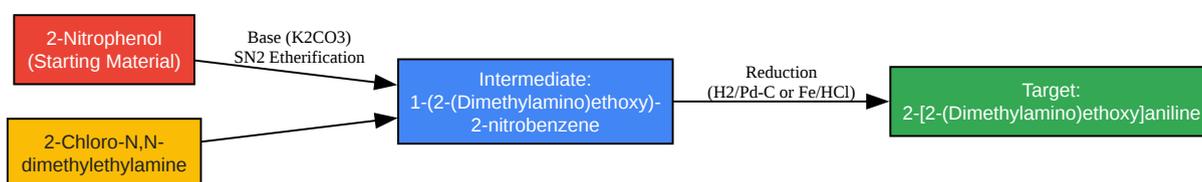
Property	Specification
IUPAC Name	2-(2-(Dimethylamino)ethoxy)aniline
Common Synonyms	2-(2-Amino-phenoxy)-N,N-dimethylethanamine; o-[(2-Dimethylamino)ethoxy]aniline
SMILES	CN(C)CCOC1=CC=CC=C1N
Physical State	Viscous oil (Free base) / Solid (Dihydrochloride salt)
Boiling Point	~280°C (Predicted at 760 mmHg)

Part 2: Synthesis & Impurity Profile (Context for Analysis)[1]

To accurately interpret spectra, one must understand the genesis of the sample.[1] This compound is typically synthesized via the reduction of its nitro-precursor.[1]

Synthesis Workflow & Logic

The standard industrial route avoids N-alkylation side reactions by establishing the ether linkage before reducing the nitro group.[1]



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Figure 1: Synthetic pathway logic. Impurities often include unreduced nitro-intermediate (detectable by IR) or O-alkylation byproducts.

Part 3: Spectroscopic Data & Interpretation[1][7][8]

Mass Spectrometry (MS)

Methodology: Electrospray Ionization (ESI) in Positive Mode (

).[1] Rationale: The tertiary amine nitrogen is highly basic, making protonation

readily achievable and the dominant ionization pathway.[1]

Fragmentation Analysis

The fragmentation pattern is driven by the stability of the iminium ion formed from the side chain.[1]

m/z (Ion)	Identity	Mechanism/Origin
181.1		Molecular Ion (Protonated).[1]
136.1		Loss of dimethylamine group. [1]
109.0		Diagnostic: Cleavage of the ethyl ether bridge; corresponds to the 2-aminophenol core.[1]
72.1		Side chain fragment.[1]
58.1		Base Peak: McLafferty-like rearrangement or direct alpha-cleavage of the amine side chain.[1]

Infrared Spectroscopy (FT-IR)

Methodology: Attenuated Total Reflectance (ATR) on neat oil or KBr pellet for salts.[1]

The IR spectrum serves as a quick "fingerprint" to confirm the reduction of the nitro group (disappearance of

bands) and the presence of the ether/amine functionalities.[1]

Frequency ()	Functional Group	Vibrational Mode	Notes
3450, 3360	Primary Amine ()	N-H Stretching	Doublet characteristic of primary amines.
3060 - 3010	Aromatic Ring	C-H Stretching	Weak intensity.
2950 - 2770	Alkyl ()	C-H Stretching	Strong bands due to the dimethylamino-ethyl chain.[1]
1620	Aromatic Ring	C=C Stretching	"Breathing" mode of the benzene ring.[1]
1240	Aryl Alkyl Ether	C-O-C Stretching	Critical: Confirms the ether linkage to the ring.[1]
1120	Aliphatic Ether	C-O Stretching	Secondary ether band.[1]
Absent	Nitro ()	N-O Stretching	Absence of bands at 1530/1350 confirms full reduction.[1]

Nuclear Magnetic Resonance (NMR)

Methodology: 400 MHz or higher.[1][2] Solvent:

(preferred for free base) or

[1] Standard: TMS (0.00 ppm).

NMR (Proton) -

The molecule has a plane of symmetry only if the rotation of the side chain is fast, but chemically, the 4 aromatic protons are distinct due to the ortho substitution.[1]

Shift (ppm)	Multiplicity	Integration	Assignment	Structural Insight
6.75 - 6.85	Multiplet	2H	Ar-H (Positions 4, 5)	Overlapping meta/para protons.[1]
6.65 - 6.75	Multiplet	2H	Ar-H (Positions 3, 6)	Ortho protons shielded by electron-donating and .[1]
4.12	Triplet ()	2H		Deshielded by oxygen; diagnostic of ether formation. [1]
3.80	Broad Singlet	2H		Exchangeable; shift varies with concentration/solvent.[1]
2.75	Triplet ()	2H		Adjacent to amine nitrogen. [1]
2.35	Singlet	6H		Characteristic sharp singlet for dimethylamine. [1]

NMR (Carbon) -

The carbon spectrum confirms the skeleton.[1] We expect 10 distinct carbon signals (6 aromatic, 4 aliphatic).[1]

- Aromatic Region (110 - 150 ppm):
 - 146.5 ppm: C-O (Quaternary, C2) - Deshielded by Oxygen.[1]
 - 136.8 ppm: C-N (Quaternary, C1) - Deshielded by Nitrogen.[1]
 - 121.5, 118.2, 115.0, 112.4 ppm: Aromatic CH carbons.[1] The signals at ~112-115 are typical for carbons ortho to electron-donating groups.
- Aliphatic Region (40 - 70 ppm):
 - 67.2 ppm:
(Ether carbon).[1]
 - 58.4 ppm:
(Amine-adjacent methylene).[1]
 - 46.1 ppm:
(Dimethylamino methyls).[1]

Part 4: Experimental Protocols

Protocol A: Sample Preparation for NMR

Objective: Obtain high-resolution

and

spectra.

- Mass: Weigh 10–15 mg of the oily free base (or 20 mg if salt).
- Solvent: Add 0.6 mL of
(Chloroform-d) containing 0.03% TMS.
 - Note: If the sample is the dihydrochloride salt,

will not dissolve it.[1] Use

or

instead. In

, the

protons will exchange and disappear.[1]

- Filtration: If the solution is cloudy (common if salts are present), filter through a small plug of glass wool into the NMR tube.[1]
- Acquisition: Run standard proton (16 scans) and carbon (1024+ scans) sequences.[1]

Protocol B: Purity Assessment via HPLC-MS

Objective: Quantify purity and confirm MW.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 μ m).[1]
- Mobile Phase:
 - A: Water + 0.1% Formic Acid.[1]
 - B: Acetonitrile + 0.1% Formic Acid.[1]
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm (aromatic absorption) and MS (ESI+).
- Pass Criteria: Single peak at >98% area integration; MS confirms m/z 181.1.

Part 5: References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 6484656, **2-[2-(Dimethylamino)ethoxy]aniline**. Retrieved from [\[Link\]](#)[1]
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- Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer-Verlag Berlin Heidelberg.[1] (Standard reference for NMR shift prediction rules).

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